molecular formula C8H16N2O4 B12747438 Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester CAS No. 96804-45-4

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester

Cat. No.: B12747438
CAS No.: 96804-45-4
M. Wt: 204.22 g/mol
InChI Key: DVQLZZUBWYJCDU-UHFFFAOYSA-N
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Description

The compound Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester (hereafter referred to as Compound A) is a hydrazinecarboxylate ester featuring a 3-methoxy-3-oxopropyl substituent and two methyl groups at the 2-position. Its structure includes:

  • A central hydrazinecarboxylic acid backbone.
  • A methyl ester group at the carboxylate terminus.
  • A 3-methoxy-3-oxopropyl side chain, which introduces both ester and ketone functionalities.
  • Two methyl groups at the 2-position, conferring steric hindrance.

Its metabolic fate and stability are influenced by ester hydrolysis and steric effects .

Properties

CAS No.

96804-45-4

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-[dimethylamino(methoxycarbonyl)amino]propanoate

InChI

InChI=1S/C8H16N2O4/c1-9(2)10(8(12)14-4)6-5-7(11)13-3/h5-6H2,1-4H3

InChI Key

DVQLZZUBWYJCDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 3-methoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester involves its interaction with specific molecular targets. The methoxy-oxopropyl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The hydrazinecarboxylic acid moiety can act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Structural Analogs of Compound A

Key structural analogs are compared below based on substituents, ester groups, and core modifications:

Compound Name Substituent/R-Group Ester Type Key Structural Differences Reference CAS/ID
Compound A 3-Methoxy-3-oxopropyl, 2,2-dimethyl Methyl ester Reference compound N/A
Hydrazinecarboxylic acid, 1-(4-ethoxyphenyl)-, methyl ester 4-Ethoxyphenyl Methyl ester Aromatic vs. aliphatic substituent 767605-38-9
Ethyl hydrazinocarboxylate None (simple ethyl ester) Ethyl ester Lack of substituents; simpler structure 4114-31-2
Hydrazinecarboxylic acid, 2-(1H-indol-3-ylmethylene)-, ethyl ester Indole-methylene group Ethyl ester Aromatic heterocyclic substituent 15641-27-7
2-Methylallyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclohexane-1-carboxylate Cyclohexane-2-one core Methylallyl ester Cyclohexane ring replaces hydrazine core N/A

Reactivity and Stability

  • Ester Hydrolysis: Compound A’s methyl ester is more prone to hydrolysis than ethyl analogs (e.g., Ethyl hydrazinocarboxylate) due to lower steric and electronic stabilization .
  • Steric Effects: The 2,2-dimethyl groups in Compound A hinder nucleophilic attack at the hydrazinecarboxylic acid core, increasing stability compared to non-methylated analogs like those in .

Metabolic and Pharmacological Considerations

  • Metabolic Pathways :
    • Ester-containing compounds like Compound A are typically metabolized by esterases or amidases. However, the dimethyl groups may slow hydrolysis, contrasting with acetylfentanyl analogs (), which lack steric protection .
    • The 3-methoxy-3-oxopropyl group could generate carboxylic acid metabolites, similar to remifentanil acid (GR90291), though with reduced pharmacological activity .
  • Potency and Selectivity :
    • Substitutions at the 1-position (e.g., 4-ethoxyphenyl in ) may enhance receptor binding in drug analogs, whereas Compound A’s aliphatic chain likely prioritizes metabolic clearance over target engagement.

Biological Activity

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester (CAS No. 96804-45-4) is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on available research.

Chemical Structure and Properties

The compound is characterized by the presence of hydrazine and carboxylic acid functional groups, along with methoxy and oxopropyl substituents. Its molecular formula is C8H16N2O4C_8H_{16}N_2O_4, which contributes to its reactivity and solubility in various solvents. The structure can be represented as follows:

Structure C8H16N2O4\text{Structure }\text{C}_8\text{H}_{16}\text{N}_2\text{O}_4

Biological Activity

Research indicates that derivatives of hydrazinecarboxylic acid exhibit a range of biological activities, making them significant in pharmacological studies. Below are some key findings related to the biological activities of this compound:

  • Antimicrobial Activity : Several studies have reported that hydrazinecarboxylic acid derivatives possess antimicrobial properties against various bacterial strains. This activity is attributed to their ability to disrupt microbial cell walls and inhibit metabolic processes.
  • Antioxidant Properties : The presence of functional groups in hydrazinecarboxylic acid contributes to its antioxidant capacity. Compounds with similar structures have shown potential in scavenging free radicals, thus providing protective effects against oxidative stress.
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy. The mechanisms underlying this activity may involve the induction of apoptosis and cell cycle arrest.

Synthesis Methods

Hydrazinecarboxylic acid can be synthesized through various methods, including:

  • Condensation Reactions : Reacting hydrazine with appropriate carboxylic acids or their derivatives.
  • Functionalization of Existing Compounds : Modifying existing hydrazine derivatives to introduce the desired functional groups.

These synthesis pathways underscore the compound's accessibility for both research and industrial applications.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of hydrazinecarboxylic acid derivatives involved testing against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
Derivative A50E. coli
Derivative B100S. aureus
Derivative C200E. coli

Case Study 2: Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The results demonstrated that hydrazinecarboxylic acid showed a scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating its potential as a natural antioxidant.

Concentration (µg/mL)Scavenging Activity (%)
5050
10070
20085

Applications

The diverse biological activities of hydrazinecarboxylic acid suggest several potential applications:

  • Pharmaceuticals : Due to its antimicrobial and cytotoxic properties, it can be developed into new therapeutic agents for treating infections and cancer.
  • Agrochemicals : Its reactivity makes it a candidate for developing pesticides or herbicides.
  • Antioxidants : Its ability to scavenge free radicals positions it as a potential ingredient in dietary supplements or cosmetic formulations.

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